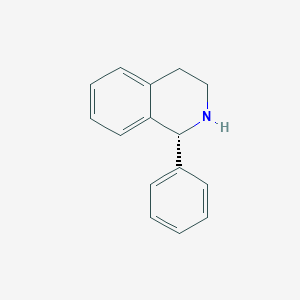

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Overview

Description

(1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (C₁₅H₁₅N, CAS 180272-45-1) is a chiral tetrahydroisoquinoline (THIQ) derivative featuring a phenyl substituent at the 1-position of the partially saturated isoquinoline scaffold. Its absolute configuration at the 1-position is designated as R, distinguishing it from the S-enantiomer, which is a key intermediate in synthesizing solifenacin, a urinary antispasmodic drug . The compound’s structural rigidity and stereochemistry make it valuable in medicinal chemistry, particularly in designing enzyme inhibitors and receptor-targeting agents . Industrial applications include its use in asymmetric synthesis, where enantiomeric resolution via d-(−)-tartaric acid achieves >95% purity .

Preparation Methods

Classical Bischler-Napieralski Cyclization and Modifications

The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. In a representative protocol, phenethylamine reacts with benzoyl chloride or benzoic acid in aqueous alkali metal hydroxide to form N-(2-phenethyl)benzamide . Cyclization using phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in toluene at reflux yields 1-phenyl-3,4-dihydroisoquinoline, which is subsequently reduced to the tetrahydroisoquinoline framework. Sodium borohydride in methanol achieves near-quantitative reduction (99.2% yield) . While efficient, this method produces racemic mixtures, necessitating additional resolution steps for enantiopure (1R)-configurations.

A modified approach employs Dean-Stark apparatus-assisted imine formation between 3,4,5-trimethoxybenzaldehyde and phenethylamine derivatives, followed by trifluoroacetic acid (TFA)-mediated cyclization . This method achieves 32–55% yields for intermediates but requires Pd-catalyzed oxidation to access oxidized isoquinoline products .

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Iridium-Catalyzed Enantioselective Hydrogenation

A breakthrough in stereocontrol involves bis(1,5-cyclooctadiene)diiridium(I) dichloride and the chiral ligand (R)-segphos. Under 62059.4 Torr hydrogen pressure in tetrahydrofuran at 80°C for 48 hours, this system reduces phenylisoquinoline to (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with 96% yield and exceptional enantiomeric excess . The iridium catalyst’s π-coordination to the aromatic ring facilitates face-selective hydrogen addition, as evidenced by X-ray crystallography .

Palladium-Mediated Dynamic Kinetic Resolution

Alternative protocols utilize PdCl₂((o-tolyl)₃P)₂ with (±)-BINAP for asymmetric alkylation of tetrahydroisoquinoline intermediates . Although yields are moderate (45–54%), this method enables simultaneous control of axial and planar chirality, critical for complex alkaloid syntheses .

Stereoselective Pictet-Spengler Cyclization

The intramolecular Pictet-Spengler reaction of N-arylethyl γ-trifluoro-β-iminosulfoxides provides enantiomerically pure 1-trifluoromethyl-tetrahydroisoquinolines . Using (R)-configured iminosulfoxide precursors, cyclization under acidic conditions forms the tetrahydroisoquinoline core with a quaternary stereocenter at C-1. X-ray diffraction of α-phenylpropionic ester derivatives confirms the (1R,2′S) configuration . This method’s limitation lies in the need for stoichiometric chiral auxiliaries, complicating large-scale applications.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes resolution using D-tartaric acid in isopropanol/water . Heating the mixture to 70°C dissolves the free base, followed by cooling to precipitate (1R)-enantiomer tartrate salts (43.7% yield) . Optical purity exceeds 99% after recrystallization, validated by chiral HPLC .

Green Chemistry Approaches and Solvent Optimization

Recent efforts prioritize solvent-free or aqueous-phase reactions. The N-(2-phenethyl)benzamide cyclization step avoids organic solvents, as the product’s insolubility in water simplifies isolation . Ethyl acetate/hexane mixtures replace chlorinated solvents during column chromatography, reducing environmental impact .

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: Potassium metaphosphate undergoes various chemical reactions, including hydrolysis, ion-exchange reactions, and depolymerization. It can react with water to form potassium dihydrogen phosphate and other phosphate species .

Common Reagents and Conditions:

Ion-Exchange Reactions: In the presence of aluminum metaphosphates and increasing pH, potassium metaphosphate can form crystalline potassium tetrametaphosphate dihydrate.

Major Products Formed:

- Potassium dihydrogen phosphate

- Potassium tetrametaphosphate dihydrate

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of solifenacin succinate, a selective M3 muscarinic receptor antagonist used for treating overactive bladder syndrome . The compound's structural features allow for modifications that can enhance therapeutic efficacy and reduce side effects.

Neuropharmacological Studies

Research indicates that derivatives of tetrahydroisoquinoline compounds are implicated in neuropharmacology. Certain stereoisomers have been studied for their roles in inducing or mitigating symptoms associated with Parkinson's disease. Specifically, (R)-salsolinol and its derivatives have been shown to induce parkinsonism-like symptoms in animal models . Conversely, this compound has been investigated for its protective effects against neurodegeneration .

Synthetic Methodologies

Chiral Synthesis

The ability to synthesize this compound with high optical purity is a significant advancement in synthetic organic chemistry. Various methods have been developed to achieve this, including catalytic asymmetric reductions and Pummerer reactions . These methodologies not only facilitate the production of the compound but also allow for the generation of diverse stereoisomers that can be tailored for specific biological activities.

Case Study: Synthesis of Stereoisomers

A notable case study involves the synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline using chiral sources such as alaninol and 1-phenylethylamine. This work demonstrated that different synthetic routes could yield stereochemically pure products with distinct pharmacological profiles . The study highlights the importance of chirality in drug design and the potential therapeutic applications of these compounds.

Structural Studies and Characterization

The characterization of this compound has been facilitated by advanced analytical techniques such as NMR spectroscopy and X-ray crystallography. These methods provide insights into the molecular conformation and interactions of the compound with biological targets. For example, studies have shown that specific conformations may influence the binding affinity to muscarinic receptors, thereby affecting pharmacological outcomes .

Mechanism of Action

Potassium metaphosphate exerts its effects through several mechanisms:

Buffering Effect: It acts as a buffer, resisting changes in pH upon the addition of small amounts of acid or base.

Ion-Exchange Reactions: It participates in ion-exchange reactions, forming various phosphate species that are essential for biological and chemical processes.

Nutrient Supply: In agriculture, it provides essential potassium and phosphorus nutrients to plants, enhancing their growth and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Catalytic Performance

The phenyl group at the 1-position introduces steric hindrance, significantly impacting reaction outcomes. Evidence from catalytic oxidation studies highlights:

The phenyl group in 1-phenyl-THIQ lowers yields in oxidation reactions compared to smaller substituents like methyl or indoline frameworks, which exhibit superior reactivity and functional group tolerance .

1-Aryl-THIQ Derivatives

Modifications at the 1-position influence pharmacological profiles:

The phenyl group in 1-phenyl-THIQ is critical for binding to muscarinic receptors in solifenacin synthesis, while hydroxyl/methoxy substitutions improve analgesic and anesthetic properties .

Enzyme Inhibition

N-Phenyl-THIQ serves as a scaffold for 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) inhibitors, which regulate estrogen metabolism. Its rigid structure mimics steroidal ligands, unlike simpler THIQ derivatives .

Stereochemical Considerations

The (1R)-enantiomer is a byproduct in solifenacin synthesis but can be racemized via a one-pot N-chlorination/imine reduction process, enabling recycling of the undesired R-enantiomer into the pharmacologically active S-form . This contrasts with non-chiral analogs (e.g., 1-methyl-THIQ), where stereochemical manipulation is unnecessary.

Comparison with Non-Isoquinoline Heterocycles

| Compound Type | Structure | Key Advantages | Limitations |

|---|---|---|---|

| 1-Phenyl-THIQ | Isoquinoline + phenyl | High stereoselectivity, enzyme inhibition | Steric hindrance in catalysis |

| Tetrahydroquinoline | Benzene fused to piperidine | Better catalytic substrate | Lower rigidity for receptor binding |

| Indoline | Benzene fused to pyrrolidine | High reaction yields | Limited medicinal chemistry use |

Biological Activity

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

This compound has the molecular formula and a molecular weight of 225.29 g/mol. Its structure features a tetrahydroisoquinoline core which is a common scaffold in many bioactive compounds.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit potential as antitumor agents. A study highlighted the synthesis of various 1-phenyl-3,4-dihydroisoquinoline derivatives that demonstrated significant inhibition of tubulin polymerization, a crucial process for cancer cell proliferation. The compound bearing specific substituents showed optimal bioactivity against cancer cell lines .

| Compound | Activity | Mechanism |

|---|---|---|

| 5n | Cytotoxicity | Inhibits tubulin polymerization |

| 5n | Binding Mode | Molecular docking studies confirm binding to tubulin |

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. It has shown promise in treating neurodegenerative disorders by acting on various neurotransmitter systems. For instance, some derivatives have been identified as selective inhibitors of monoamine oxidase (MAO), which is relevant for conditions like depression and Parkinson's disease. Compounds derived from this scaffold demonstrated good inhibitory activity against MAO-A and MAO-B .

3. Cholinesterase Inhibition

Inhibition of cholinesterase enzymes is another area where this compound derivatives have shown activity. A recent study reported that certain derivatives inhibited butyrylcholinesterase (BChE) effectively without significant cytotoxicity against normal cells . The inhibition rates varied among different analogs and were compared to known inhibitors like donepezil.

| Compound | BChE Inhibition Rate (%) at 100 μM |

|---|---|

| 2t | 55% |

| 2b | 49% |

| 2l | 49% |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the THIQ scaffold significantly influence biological activity. For instance:

- Substituents at the 4-position have shown drastic effects on inhibitory activity against HSD17B1 (17β-hydroxysteroid dehydrogenase type 1), which is implicated in breast cancer progression .

- Lipophilic substitutions at the 4-position enhance binding affinity and inhibitory potency.

Case Study 1: Anticancer Properties

A study synthesized a series of THIQ derivatives and evaluated their anticancer properties through in vitro assays against various cancer cell lines. The findings revealed that certain compounds exhibited more than double the cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Study 2: Neuroprotective Applications

In another investigation focusing on neurodegenerative diseases, THIQ derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The results indicated that specific analogs could significantly reduce cell death in models of Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline?

- Methodological Answer : The synthesis typically involves multi-step processes starting from phenethylamine derivatives. Key steps include:

Acetylation : Reacting phenethylamine with acetyl chloride to form intermediates.

Cyclization : Using polyphosphoric acid (PPA) or similar agents to induce ring closure.

Reduction : Employing potassium borohydride (KBH₄) or catalytic hydrogenation to reduce intermediates to tetrahydroisoquinolines .

For enantioselective synthesis, chiral resolution techniques or Grignard reactions with enantiopure reagents (e.g., (R)-configured substrates) are critical. Sodium/liquid ammonia (Na/NH₃) systems in tetrahydrofuran (THF) have also been used to introduce stereochemical control .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Structural characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR to confirm substituent positions and stereochemistry.

- X-ray Crystallography : Resolves absolute configuration and solid-state packing (e.g., crystallohydrate forms) .

- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyls in intermediates .

A combination of these techniques ensures accurate assignment of the (1R) configuration and detects conformational differences between solution and solid states .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection due to potential irritancy.

- Ventilation : Work in a fume hood to avoid inhalation of crystalline powders.

- Storage : Keep in airtight containers at controlled temperatures (e.g., 2–8°C) to prevent degradation. Safety data sheets (SDS) for analogous compounds highlight risks of skin/eye contact and recommend emergency washing procedures .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)-phenylethylamine) to direct stereochemistry.

- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., palladium with chiral ligands) can enhance enantiomeric excess (ee).

- Resolution Techniques : Chromatographic separation of racemic mixtures using chiral stationary phases (CSPs) .

Recent studies achieved >98% ee via Grignard additions to enantiopure ketone intermediates .

Q. What structural contradictions arise between solution and solid-state analyses of tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Solution vs. Solid-State Conformations : X-ray crystallography often reveals planar spiroheterocyclic structures, while NMR in solution shows dynamic puckering due to solvent interactions .

- Hydrogen Bonding : In crystallohydrates, water molecules stabilize specific conformations absent in anhydrous forms.

These discrepancies necessitate complementary techniques (e.g., dynamic NMR, DFT calculations) to reconcile data .

Q. How do substituent modifications (e.g., alkyl chain length) affect biological activity in tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

| Substituent Position | Chain Length (C) | Biological Impact |

|---|---|---|

| 1-Alkyl (C1-C4) | Increased cytotoxicity | Moderate antibacterial activity |

| 1-Phenyl | Aromatic | Enhanced antifungal potency |

- Mechanistic Insights : Longer alkyl chains (C6-C17) improve membrane permeability but reduce solubility, requiring formulation optimization (e.g., pro-drug strategies) .

Q. What challenges exist in synthesizing spiroheterocyclic derivatives of this compound?

- Methodological Answer :

- Steric Hindrance : Bulky substituents at the 1-position complicate cyclization.

- Regioselectivity : Competing reaction pathways (e.g., 6- vs. 7-membered ring formation) require precise temperature control (e.g., PPA at 80–100°C) .

- Purification : Spiro compounds often require column chromatography with polar eluents (e.g., ethyl acetate/hexane gradients) .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and MIC protocols for antimicrobial testing.

- Control Experiments : Compare against reference compounds (e.g., doxorubicin for cytotoxicity) to normalize data .

- Meta-Analysis : Cross-reference studies with similar substituents to identify outliers caused by impurities or assay variability .

Q. Key Research Gaps

Properties

IUPAC Name |

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTRSEDVLBBFJZ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362553 | |

| Record name | (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180272-45-1 | |

| Record name | (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.